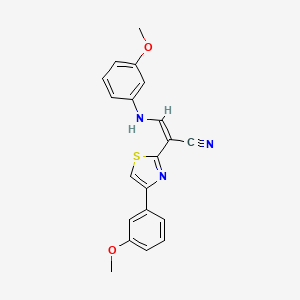![molecular formula C20H16N4O2S3 B2761263 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide CAS No. 1114634-37-5](/img/no-structure.png)
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . The molecular formula of this compound is C20H22N4O2S3 and it has a molecular weight of 446.6.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[4,5-d]pyrimidin-5-yl group, which is a type of heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring .Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the efficacy of novel thiazolidinone derivatives, including structures similar to the compound , as potential antimicrobial agents. These compounds exhibited promising biological activity against gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Antitumor Applications
Several studies have focused on the antitumor potential of similar compounds. For instance, new 3-heteroarylindoles with potential anticancer properties have been synthesized, showing moderate to high anticancer activity against specific cancer cell lines, which suggests the relevance of these compounds in cancer research (Abdelhamid et al., 2016). Additionally, compounds incorporating thiazolo[4,5-d]pyrimidine showed potent antitumor activity against liver and breast cancer cell lines, underscoring their significance in developing new cancer treatments (Edrees & Farghaly, 2017).
Anti-inflammatory and Analgesic Applications
The synthesis and evaluation of heterocyclic systems fused to a thiophene moiety have revealed compounds with significant anti-inflammatory activity. These findings highlight the compound's potential applications in creating new treatments for inflammatory conditions (Amr et al., 2007).
Antiparkinsonian Applications
Urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been designed and evaluated for their antiparkinsonian activity, showing significant potential in treating Parkinson's disease. This underscores the therapeutic potential of these compounds in neurodegenerative disease management (Azam et al., 2009).
Orientations Futures
The potential of compounds with a pyrimidine moiety, such as this one, is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
Mécanisme D'action
Target of Action
It’s known that similar pyrimidine derivatives exhibit diverse biological activities . They are often used as antimicrobial agents and have shown in-vitro cytotoxicity .
Mode of Action
It’s known that similar pyrimidine derivatives interact with their targets in a concentration-dependent manner . The compound’s interaction with its targets leads to changes that result in its biological activities.
Biochemical Pathways
Similar pyrimidine derivatives have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
It’s known that the biological activities of similar pyrimidine derivatives are concentration-dependent .
Result of Action
Similar pyrimidine derivatives have shown in-vitro cytotoxic efficacy against normal vero cells and cancerous caco-2 cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiazole with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyl)aminothiazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(p-toluenesulfonyl)-3-oxobutanamide. The resulting compound is then reacted with thiourea to form 2-(p-toluenesulfonyl)-3-thioxobutanamide, which is then reacted with 2-chloro-5-nitrobenzoic acid to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide. The final step involves the reaction of this compound with N-phenylacetamide and sodium ethoxide to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide.", "Starting Materials": [ "2-aminothiazole", "p-toluenesulfonyl chloride", "ethyl acetoacetate", "thiourea", "2-chloro-5-nitrobenzoic acid", "N-phenylacetamide", "sodium ethoxide" ], "Reaction": [ "2-aminothiazole is reacted with p-toluenesulfonyl chloride in the presence of a base to form 2-(p-toluenesulfonyl)aminothiazole.", "2-(p-toluenesulfonyl)aminothiazole is then reacted with ethyl acetoacetate in the presence of a base to form 2-(p-toluenesulfonyl)-3-oxobutanamide.", "2-(p-toluenesulfonyl)-3-oxobutanamide is then reacted with thiourea in the presence of a base to form 2-(p-toluenesulfonyl)-3-thioxobutanamide.", "2-(p-toluenesulfonyl)-3-thioxobutanamide is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide.", "2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide is then reacted with N-phenylacetamide and sodium ethoxide in the presence of a base to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide." ] } | |
Numéro CAS |
1114634-37-5 |
Formule moléculaire |
C20H16N4O2S3 |
Poids moléculaire |
440.55 |
Nom IUPAC |
2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
Clé InChI |
UVNLTTNTBGVJPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)
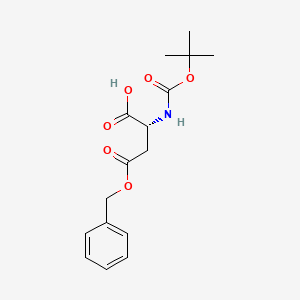

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)
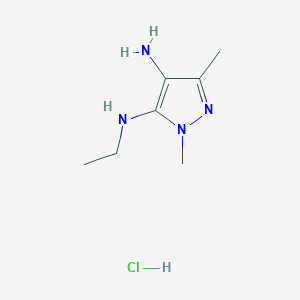

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
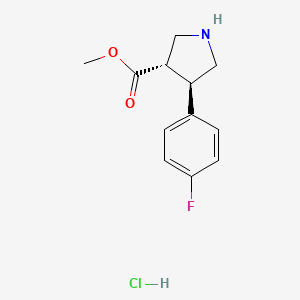

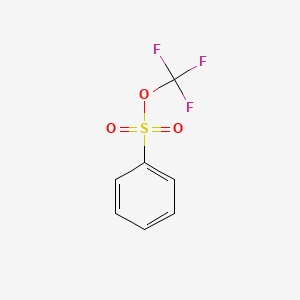
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
